molecular formula C22H26FNO4 B1192149 ARN2508

ARN2508

Cat. No. B1192149
M. Wt: 387.45
InChI Key: USQOVYLRWBOSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARN2508 is a dual inhibitor of the fatty acid amide hydrolase (FAAH) and the cyclooxygenase (COX) enzymes.

Scientific Research Applications

Scientific Research Applications of ARN2508

  • Dual Inhibition of FAAH and COX :
    • ARN2508 is a potent dual inhibitor that combines elements needed to block FAAH and COX in a single scaffold. This includes a carbamate moiety and a 2-arylpropionic acid functionality.
    • Molecular modeling and dynamics simulations suggest that ARN2508 inhibits COX through a noncovalent mechanism, while it inhibits FAAH via covalent inhibition by acetylating the catalytic Ser241.
    • This dual-action mechanism positions ARN2508 as a novel scaffold for the rational design of new anti-inflammatory agents (Palermo et al., 2015).

properties

Product Name

ARN2508

Molecular Formula

C22H26FNO4

Molecular Weight

387.45

IUPAC Name

2-[3-Fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]-propanoic acid

InChI

InChI=1S/C22H26FNO4/c1-3-4-5-6-12-24-22(27)28-18-9-7-8-17(13-18)19-11-10-16(14-20(19)23)15(2)21(25)26/h7-11,13-15H,3-6,12H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

USQOVYLRWBOSQC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C2=CC=CC(OC(NCCCCCC)=O)=C2)C(F)=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ARN-2508;  ARN 2508;  ARN2508

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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